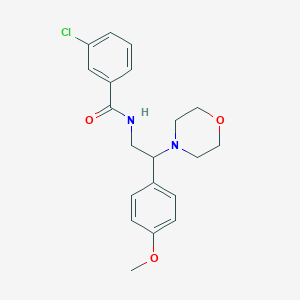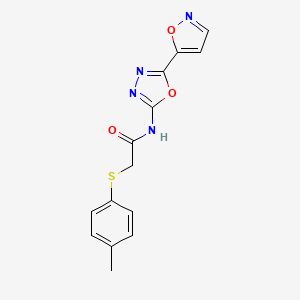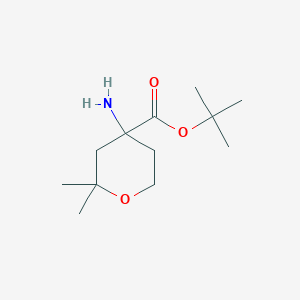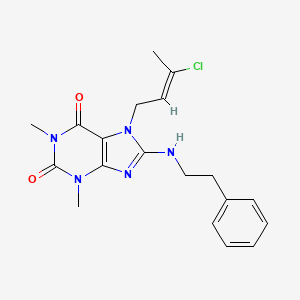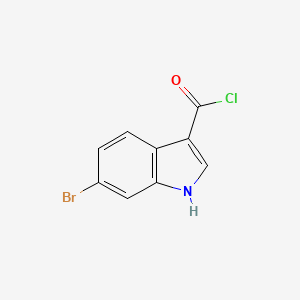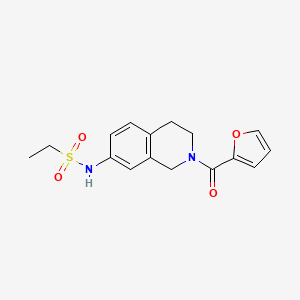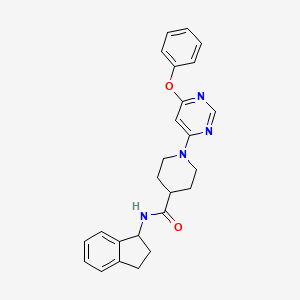
N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has been investigated for its potential as an inhibitor of HIV-1 reverse transcriptase. A study by Tang et al. (2010) explored piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs), focusing on N-phenyl piperidine analogs. These analogs demonstrated potent activity against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Tang et al., 2010).
Met Kinase Inhibition
Research on piperidine-4-carboxamides has also extended to the inhibition of the Met kinase superfamily. A study by Schroeder et al. (2009) highlighted the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607). This compound was identified as a selective and orally efficacious inhibitor of the Met kinase superfamily and was advanced into phase I clinical trials (Schroeder et al., 2009).
PARP Inhibition in Cancer Therapy
Jones et al. (2009) conducted research on the development of 2-phenyl-2H-indazole-7-carboxamides as inhibitors of poly(ADP-ribose)polymerase (PARP) 1 and 2. The study focused on optimizing these inhibitors to improve their activity against BRCA-1 and BRCA-2 deficient cancer cells. The compound MK-4827, a piperidine-4-carboxamide derivative, showed promise in phase I clinical trials for its efficacy in BRCA-1 and BRCA-2 mutant tumors (Jones et al., 2009).
Estrogen Receptor Binding in Breast Cancer
The application of piperidine-4-carboxamide derivatives extends to breast cancer research as well. Parveen et al. (2017) synthesized and evaluated certain piperazine-chromene and quinoline conjugates for their activity against human breast cancer cell lines. These compounds showed significant anti-proliferative activities and provided insights into the structure-activity relationship of this class of molecules (Parveen et al., 2017).
Inhibitory Activity Against Tobacco Mosaic Virus
Research by Ni et al. (2017) on the fruit of Ailanthus altissima led to the isolation of novel piperidine derivatives. These compounds were evaluated for their inhibitory activity against Tobacco mosaic virus (TMV), offering potential applications in the field of plant pathology and virus inhibition (Ni et al., 2017).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-25(28-22-11-10-18-6-4-5-9-21(18)22)19-12-14-29(15-13-19)23-16-24(27-17-26-23)31-20-7-2-1-3-8-20/h1-9,16-17,19,22H,10-15H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFMYUMERMQZAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)
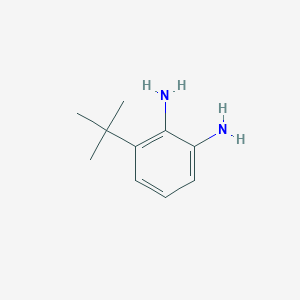
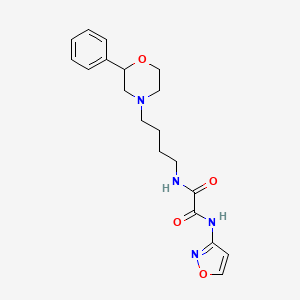
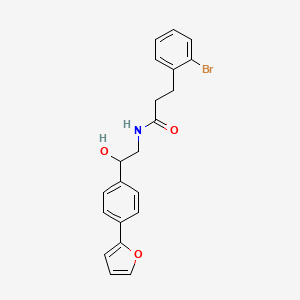
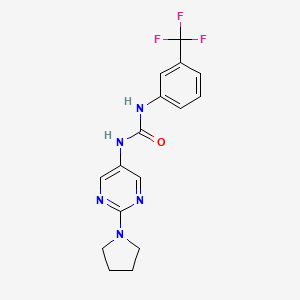
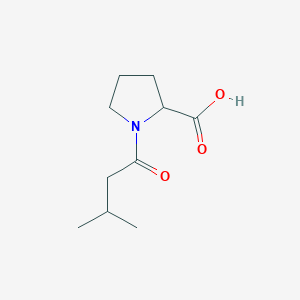
![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)
